molecular formula C23H32N2O2S B13790341 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one CAS No. 96365-56-9

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one

Cat. No.: B13790341
CAS No.: 96365-56-9
M. Wt: 400.6 g/mol
InChI Key: SXLNVUPUVCGZQU-BZRUYPMDSA-N
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Description

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound It is structurally related to androgens, which are hormones that play a key role in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The process includes:

    Hydroxylation: Introduction of a hydroxyl group at the 17-alpha position.

    Thiazole Ring Formation: Incorporation of the thiazole ring at the 17-beta position through a series of reactions involving thioamide and halogenated intermediates.

    Methylation: Introduction of the methylamino group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and pH to ensure optimal reaction conditions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Industry: Used in the development of pharmaceuticals and biochemical research.

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include:

    Androgen Receptor Activation: Binding to androgen receptors in target tissues.

    Gene Expression Modulation: Regulation of genes involved in protein synthesis, cell growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen hormone with similar structural features.

    Dihydrotestosterone: A more potent androgen derived from testosterone.

    Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.

Uniqueness

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which confer distinct chemical and biological properties compared to other androgens. These modifications can affect its binding affinity to androgen receptors and its metabolic stability.

Properties

CAS No.

96365-56-9

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32N2O2S/c1-21-9-6-15(26)12-14(21)4-5-16-17(21)7-10-22(2)18(16)8-11-23(22,27)19-13-28-20(24-3)25-19/h12-13,16-18,27H,4-11H2,1-3H3,(H,24,25)/t16-,17+,18+,21+,22+,23+/m1/s1

InChI Key

SXLNVUPUVCGZQU-BZRUYPMDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC)O)C

Origin of Product

United States

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